molecular formula C19H23NO2 B13052405 1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13052405
M. Wt: 297.4 g/mol
InChI Key: ZTSWJSXOHCTXJY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to a tetrahydroisoquinoline core, which is further substituted with a methyl group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    1-(3,4-Dimethoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H23NO2/c1-20-11-10-15-6-4-5-7-16(15)17(20)12-14-8-9-18(21-2)19(13-14)22-3/h4-9,13,17H,10-12H2,1-3H3

InChI Key

ZTSWJSXOHCTXJY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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